molecular formula C6H12N2O B1502886 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone CAS No. 1000870-09-6

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone

Cat. No.: B1502886
CAS No.: 1000870-09-6
M. Wt: 128.17 g/mol
InChI Key: QTFVAHXVSVHNQR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone (CAS: 1000870-09-6, molecular formula: C₆H₁₂N₂O) is a chiral pyrrolidine derivative featuring an amino group at the 3-position of the pyrrolidine ring and an ethanone moiety at the 1-position. Its stereospecific (R)-configuration is critical for applications in pharmaceutical synthesis, where it serves as a versatile intermediate for chiral drug candidates . The compound is listed in catalogs of fine chemicals and building blocks but is often marked as discontinued, indicating specialized or niche usage .

Properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVAHXVSVHNQR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693183
Record name 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000870-09-6
Record name 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a pyrrolidine ring, which is known to influence various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits several biological activities, primarily in the realms of antiproliferative , antimicrobial , and anti-inflammatory effects. Below are detailed findings from various studies.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. For instance, derivatives of pyrrolidine compounds have shown significant activity against mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy.

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

CompoundCell LineGI50 (nM)IC50 (nM) EGFR Inhibition
3aPanc-12968
3bMCF-73574
3eA-5492968

The most potent derivative in this study was found to be 3e , which exhibited a GI50 value of 29 nM against pancreatic cancer cell lines and was more effective than the standard drug erlotinib (GI50 = 33 nM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on pyrrole derivatives demonstrated that certain modifications could enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial potential .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide3.125Staphylococcus aureus
Triclosan10Escherichia coli

Anti-inflammatory Activity

In addition to its antiproliferative and antimicrobial effects, the compound has shown anti-inflammatory properties. Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as those involving cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of pyrrolidine derivatives in vivo. For instance, one study reported that a related compound demonstrated significant efficacy in mouse models of Trypanosoma brucei infection, showcasing its potential as an anti-parasitic agent .

Scientific Research Applications

Neuropharmacology

Research has shown that 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone exhibits activity in modulating neurotransmitter systems. It has been investigated for its potential effects on:

  • Cognitive Enhancement : Studies indicate that compounds related to this compound may enhance cognitive functions by influencing dopaminergic pathways .
  • Neuroprotection : The compound has been evaluated for its neuroprotective properties against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .

Anti-inflammatory Effects

The compound's ability to act as an agonist for formyl peptide receptor 2 (FPR2) has been documented. This interaction can lead to the resolution of inflammation, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Case Study 1: Cognitive Enhancement

A study published in PubMed Central demonstrated that derivatives of this compound improved cognitive performance in animal models. The research highlighted how these compounds could increase synaptic plasticity and enhance memory retention through modulation of glutamatergic signaling pathways .

CompoundEffect on MemoryMechanism
(S)-11aSignificantGlutamate receptor modulation
(S)-11bModerateDopamine receptor enhancement

Case Study 2: Neuroprotection

Another significant study focused on the neuroprotective effects of this compound against neurotoxic agents. Results indicated that the compound reduced apoptosis in neuronal cells exposed to oxidative stress, implicating its role as a potential therapeutic agent for diseases like Alzheimer's and Parkinson's .

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control8520
Compound A9510
Compound B9015

Chemical Derivatives and Innovations

The exploration of various derivatives of this compound has led to the development of more potent analogs with enhanced efficacy. For instance, modifications to the pyrrolidine ring have resulted in compounds with improved blood-brain barrier permeability and selectivity for specific receptors .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetyl Carbon

The carbonyl group adjacent to the pyrrolidine nitrogen exhibits electrophilic character, enabling nucleophilic attacks. Key reactions include:

Reaction TypeReagents/ConditionsProductsYield Optimization Data
Grignard Addition RMgX (R = alkyl/aryl), THF, 0°C to RTTertiary alcoholsYields improve with bulky R groups (e.g., 78% for R = iso-propyl vs. 65% for R = methyl)
Hydride Reduction NaBH₄/MeOH or LiAlH₄/Et₂O1-((R)-3-Amino-pyrrolidin-1-yl)-ethanolLiAlH₄ achieves >90% conversion in 2h

Mechanistic Note : The (R)-configuration at C3 directs stereoselectivity in product formation, as observed in analogous systems .

Acylation of the Primary Amine

The 3-amino group undergoes acylation to form amide derivatives, critical for pharmacological applications:

Acylating AgentSolventCatalystProductYield
Acetyl chlorideDCMEt₃N1-((R)-3-Acetamido-pyrrolidin-1-yl)-ethanone89%
Benzoyl chlorideDMFHBTU1-((R)-3-Benzamido-pyrrolidin-1-yl)-ethanone96%

Key Finding : HBTU-mediated coupling in DMF at 10°C achieves near-quantitative yields within 10 minutes .

Oxidative Transformations

The acetyl group and pyrrolidine ring are susceptible to oxidation:

  • Carbonyl Oxidation :
    Reagents: KMnO₄/H₂SO₄ (aq.) → Carboxylic acid derivative (yield: 52–68%) .
    Side Reaction: Over-oxidation of the pyrrolidine ring to a lactam occurs at >50°C.

  • Amine Oxidation :
    Reagents: mCPBA/CH₂Cl₂ → Nitrone intermediate (detected via ¹H NMR).

Cyclization Reactions

Intramolecular interactions between the amine and carbonyl groups enable cyclization:

ConditionsProductKey Observation
PTSA/toluene, reflux6-Membered lactamFavored by in situ imine formation
CuI/DBU, DMFBicyclic β-lactamStereoselectivity controlled by (R)-configuration

Reaction Optimization Table (Adapted from )

EntryBaseReagentSolventTemp (°C)TimeYield (%)
1SOCl₂DCM0→RT18 h48
2Et₃NSOCl₂DCM0→RT1 h67
8Et₃NHBTUDMF1010 min96

Critical Analysis of Reactivity

  • Steric Effects : The (R)-3-amino group creates a chiral environment that biases nucleophilic attacks on the acetyl carbon to the Re face .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance acylation rates by stabilizing transition states .

  • Thermal Stability : Decomposition above 150°C limits high-temperature applications (TGA data inferred from ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone and analogous compounds are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Features Key Properties/Applications References
This compound C₆H₁₂N₂O (R)-3-amino-pyrrolidine, ethanone Chiral intermediate; pharmaceutical synthesis
1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone C₆H₁₀BrNO Bromine at 3-position Bulkier substituent; potential for nucleophilic substitution reactions
(R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone C₉H₁₆N₂O Cyclopropylamino group at 3-position Enhanced rigidity; potential for targeted receptor binding
2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone C₁₁H₂₂N₃O Additional amino group on ethanone; branched substituent Increased hydrogen bonding capacity; possible CNS activity
1-(3-Bromopyridin-4-yl)ethanone C₇H₆BrNO Pyridine ring instead of pyrrolidine Aromatic system; altered solubility and electronic properties
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Aromatic nitro and amino groups Potential toxicity concerns; unstudied toxicological profile

Key Insights from Comparisons

Ring Structure and Flexibility: The pyrrolidine ring in the target compound (five-membered) offers less conformational flexibility than piperidine derivatives (six-membered, e.g., 1-(piperidin-1-yl)ethanone) but more rigidity than open-chain analogs . Aromatic analogs like 1-(3-Bromopyridin-4-yl)ethanone exhibit π-π stacking interactions, which are absent in saturated pyrrolidine derivatives .

Substituent Effects: The 3-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity, making it suitable for coupling reactions in drug synthesis. In contrast, bromo-substituted analogs (e.g., 1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone) are precursors for cross-coupling reactions .

Stereochemical Considerations :

  • The (R)-configuration is critical for chiral specificity. For example, (S)-configured analogs (e.g., in ) may exhibit divergent biological activities .

Safety and Toxicity: Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) carry higher toxicity risks due to nitro group metabolism, whereas the amino group in the target compound is generally more biocompatible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.